molecular formula C17H20Cl2N2O2 B4413187 N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B4413187
M. Wt: 355.3 g/mol
InChI Key: SXCXYHQVWGXVSC-UHFFFAOYSA-N
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Description

4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an allyloxy group, a chloro group, and a methoxy group attached to a benzylamine backbone, which is further linked to a pyridinylmethyl group. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Chlorination: The selective chlorination of the benzylamine derivative to introduce the chloro group.

    Methoxylation: The addition of the methoxy group to the benzylamine derivative.

    Coupling with Pyridinylmethyl Group: The final step involves coupling the modified benzylamine with a pyridinylmethyl group under specific reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Similar in that it contains a benzyl group with a halogen substituent.

    2-Fluorodeschloroketamine: Shares structural similarities with the presence of a halogen and an amine group.

Uniqueness

What sets 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of the allyloxy, chloro, and methoxy groups, along with the pyridinylmethyl moiety, makes it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2.ClH/c1-3-7-22-17-15(18)8-14(9-16(17)21-2)12-20-11-13-5-4-6-19-10-13;/h3-6,8-10,20H,1,7,11-12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXYHQVWGXVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 5
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

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